An In-depth Technical Guide to the Characterization of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Characterization of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine
This guide provides a comprehensive technical overview of the characterization of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine . Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the essential analytical techniques required to confirm the identity, purity, and structural integrity of this heterocyclic compound. Given the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous structures and foundational chemical principles to provide a robust framework for its characterization.
Introduction: The Significance of the Triazolopyridine Scaffold
The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine core is a significant scaffold in medicinal chemistry. The fusion of a triazole ring with a saturated pyridine ring creates a three-dimensional structure with diverse potential as a building block in the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 3-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wide chemical space in the pursuit of new drug candidates. Accurate and thorough characterization is paramount to ensure the reliability of subsequent synthetic steps and biological evaluations.
Physicochemical Properties
A foundational aspect of characterization involves determining the fundamental physicochemical properties of the compound.
| Property | Value/Information | Source/Justification |
| CAS Number | 1378861-55-2 | Commercial supplier data.[1] |
| Molecular Formula | C₆H₈BrN₃ | Derived from the chemical structure.[1] |
| Molecular Weight | 202.05 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Expected to be a solid at room temperature. | Based on the nature of similar heterocyclic compounds. |
| Purity | Commercially available with ≥95% or 98% purity.[1] | Supplier specifications. |
| Storage | Store under an inert atmosphere at 2-8°C. | Supplier recommendation for stability.[2] |
Synthesis and Purification: A Proposed Pathway
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5,6,7,8-Tetrahydro-[3][4][5]triazolo[4,3-a]pyridine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinopiperidine in an excess of formic acid.
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Reaction Execution: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Bromination
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Reaction Setup: Dissolve the crude 5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyridine in a suitable solvent such as chloroform or acetonitrile.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
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Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
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Work-up and Purification: Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to afford the pure 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): Predicted Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the three methylene groups of the tetrahydropyridine ring. The chemical shifts will be influenced by their proximity to the fused triazole ring and the nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (CH₂) | ~4.2 - 4.5 | Triplet | 2H |
| H-8 (CH₂) | ~3.2 - 3.5 | Triplet | 2H |
| H-6, H-7 (CH₂CH₂) | ~1.9 - 2.2 | Multiplet | 4H |
Rationale for Predictions: The protons at position 5 (adjacent to the bridgehead nitrogen) are expected to be the most deshielded. The protons at position 8 will be slightly less deshielded, and the protons at positions 6 and 7 will be in the more shielded aliphatic region.
¹³C NMR (Carbon NMR): Predicted Spectral Data
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (C-Br) | ~135 - 140 |
| C-8a (Bridgehead) | ~145 - 150 |
| C-5 | ~45 - 50 |
| C-8 | ~25 - 30 |
| C-6, C-7 | ~20 - 25 |
Rationale for Predictions: The carbon bearing the bromine (C-3) and the bridgehead carbon (C-8a) are expected to be the most downfield. The aliphatic carbons of the tetrahydropyridine ring will appear in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI)
The molecular ion peak [M]⁺ should be observed at m/z 201 and 203 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Caption: A plausible mass spectrometry fragmentation pathway.
A primary fragmentation pathway would likely involve the loss of a bromine radical to give a fragment at m/z 122. Subsequent fragmentation could involve the loss of a nitrogen molecule (N₂) from the triazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950 - 2850 | C-H stretch | Aliphatic CH₂ |
| 1640 - 1580 | C=N stretch | Triazole ring |
| 1480 - 1440 | C-H bend | Aliphatic CH₂ |
| 650 - 550 | C-Br stretch | Alkyl bromide |
Rationale for Predictions: The spectrum will be dominated by the aliphatic C-H stretching and bending vibrations from the tetrahydropyridine ring. The C=N stretching of the triazole ring will appear in the double bond region. The C-Br stretch is expected in the fingerprint region.
Physical Characterization: Melting Point
The melting point is a crucial physical property that indicates the purity of a crystalline solid.
Experimental Protocol: Melting Point Determination
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Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus.
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Observation: The temperature is slowly increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded. A sharp melting range (typically 1-2°C) is indicative of high purity.
Conclusion
The comprehensive characterization of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine requires a multi-faceted analytical approach. While direct experimental data in the public domain is limited, a robust characterization can be achieved by combining a plausible synthetic route with predictive spectroscopic analysis based on well-understood principles and data from analogous structures. This guide provides the necessary framework for researchers to confidently synthesize, purify, and structurally verify this valuable chemical building block, ensuring the integrity of their subsequent research and development endeavors.
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